molecular formula C9H14ClN3 B1467349 4-(chloromethyl)-1-(cyclopentylmethyl)-1H-1,2,3-triazole CAS No. 1250982-97-8

4-(chloromethyl)-1-(cyclopentylmethyl)-1H-1,2,3-triazole

Cat. No.: B1467349
CAS No.: 1250982-97-8
M. Wt: 199.68 g/mol
InChI Key: LGSBHEHRJJOFSO-UHFFFAOYSA-N
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Description

4-(chloromethyl)-1-(cyclopentylmethyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloromethyl group and a cyclopentylmethyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-1-(cyclopentylmethyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) salts under mild conditions. The general synthetic route can be summarized as follows:

    Preparation of Azide: The starting material, an alkyl halide, is converted to an azide using sodium azide in a polar aprotic solvent like dimethylformamide (DMF).

    Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow techniques to enhance reaction efficiency and scalability. These methods ensure uniform light irradiation and transmission, resulting in higher reaction efficiency compared to classic batch reactions .

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-1-(cyclopentylmethyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted triazoles can be formed.

    Oxidation and Reduction Products: These reactions can lead to the formation of alcohols, ketones, or other functionalized triazoles.

Scientific Research Applications

4-(chloromethyl)-1-(cyclopentylmethyl)-1H-1,2,3-triazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1-(cyclopentylmethyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(chloromethyl)-1-(cyclopentylmethyl)-1H-1,2,3-triazole is unique due to its specific substitution pattern and the presence of both a chloromethyl and a cyclopentylmethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-(chloromethyl)-1-(cyclopentylmethyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3/c10-5-9-7-13(12-11-9)6-8-3-1-2-4-8/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSBHEHRJJOFSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CN2C=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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